1-methyl-4-[(methylamino)methyl]piperidin-4-ol

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

1-Methyl-4-[(methylamino)methyl]piperidin-4-ol (CAS 116250-52-3) is a piperidine derivative featuring a tertiary alcohol and a secondary methylamino-methyl side chain. The molecule serves as a versatile, chiral-functionalized intermediate, valued for its dual reactive handles, making it a starting point for constructing molecules targeting central nervous system (CNS) receptors and transporters.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 116250-52-3
Cat. No. B6203282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-[(methylamino)methyl]piperidin-4-ol
CAS116250-52-3
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCNCC1(CCN(CC1)C)O
InChIInChI=1S/C8H18N2O/c1-9-7-8(11)3-5-10(2)6-4-8/h9,11H,3-7H2,1-2H3
InChIKeyYUQFKXYKVOBONS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-[(methylamino)methyl]piperidin-4-ol: A Key Piperidin-4-ol Building Block for CNS Target Synthesis


1-Methyl-4-[(methylamino)methyl]piperidin-4-ol (CAS 116250-52-3) is a piperidine derivative featuring a tertiary alcohol and a secondary methylamino-methyl side chain [1]. The molecule serves as a versatile, chiral-functionalized intermediate, valued for its dual reactive handles, making it a starting point for constructing molecules targeting central nervous system (CNS) receptors and transporters. Unlike simple 4-aminomethyl analogs, the N-methyl substitution pre-installs a secondary amine, offering distinct lipophilicity and hydrogen-bonding profiles for tailored synthesis.

Why Generic Piperidin-4-ol Substitution Undermines 1-Methyl-4-[(methylamino)methyl]piperidin-4-ol-Based R&D


In-class piperidin-4-ol derivatives cannot be freely interchanged because the precise substitution pattern directly dictates receptor binding kinetics and synthetic utility. The N-methyl group on the piperidine ring and the N-methyl on the 4-aminomethyl substituent critically influence the amine's basicity, steric congestion, and metabolic stability. Substituting with a primary amine analog (e.g., 4-(aminomethyl)-1-methylpiperidin-4-ol) or a tertiary amine variant introduces unpredictable changes in pharmacophore fit and synthetic route compatibility, which have been shown to shift target potency by over an order of magnitude in similar chemotypes [1].

Quantitative Procurement Evidence: 1-Methyl-4-[(methylamino)methyl]piperidin-4-ol vs. Closest Analogs


Increased Lipophilicity vs. Primary Amine Analog: 1-Methyl-4-(aminomethyl)piperidin-4-ol

The N-methyl substitution on the 4-aminomethyl group significantly increases the calculated partition coefficient (XLogP3-AA) compared to its primary amine analog, 4-(aminomethyl)-1-methylpiperidin-4-ol. This difference directly improves predicted passive blood-brain barrier (BBB) permeability, a critical parameter for CNS drug discovery [1]. Computed property data shows the target compound is 0.7 log units more lipophilic than the comparator, translating to a theoretical 5-fold increase in membrane permeability [2].

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Validated Utility as a Fragment for a Sub-Nanomolar Dopamine Transporter (DAT) Inhibitor

The 4-[(methylamino)methyl]piperidin-4-ol substructure, which is identical to the core of the target compound sans the 1-methyl group on the piperidine, is a key pharmacophoric element in a potent DAT inhibitor. When elaborated to 1-[4-(3-fluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-yl]-4-[(methylamino)methyl]piperidin-4-ol, the compound achieves an IC50 of 4.68 nM against the human sodium-dependent dopamine transporter. The 1-methyl group on the target compound provides a direct synthetic handle for introducing this critical pyrimidine hinge-binder via simple N-alkylation or arylation, a step that is not feasible with des-methyl analogs without multiple protection-deprotection steps [1].

Dopamine Transporter DAT Inhibition CNS Disorders

Enhanced Hydrogen-Bonding Capacity for Receptor Binding vs. Tertiary Amine Analogs

The secondary methylamine group (2 H-bond donors) provides a balanced hydrogen-bonding profile indispensable for interacting with aspartate residues in aminergic GPCRs and transporters. Replacing this with a tertiary dimethylamine group eliminates one donor, which can reduce affinity by 10-100 fold based on mutagenesis studies of related monoamine transporters [1]. The target compound uniquely provides optimal donor/acceptor balance, outperforming both primary amine (less steric bulk) and tertiary amine (zero donors) analogs in pharmacophore matching.

Hydrogen-Bond Donor Count Pharmacophore Modeling Target Engagement

Preferential Selectivity for DAT over SERT vs. Unsubstituted Piperidin-4-ol Fragments

Incorporation of the 4-[(methylamino)methyl] substituent onto the piperidine scaffold (as demonstrated by the elaborated inhibitor from US9920053) results in exquisite selectivity for the dopamine transporter (DAT, IC50 4.68 nM) over the serotonin transporter (SERT, IC50 23,400 nM), a selectivity ratio of >5,000-fold. This contrasts with simpler, unsubstituted piperidin-4-ol-derived fragments, which often show poor selectivity between monoamine transporters. Although this data is for the advanced lead molecule, it validates the fragment's ability to drive target selectivity when used as a starting scaffold [1].

Transporter Selectivity DAT vs. SERT Off-target Liability

Optimal Use Cases for Procuring 1-Methyl-4-[(methylamino)methyl]piperidin-4-ol


Streamlined Synthesis of Dopamine Transporter Inhibitors for CNS Lead Optimization

The pre-installed 1-methyl group on the piperidine ring allows direct, one-step N-arylation to attach the key pyrimidine or other heterocyclic hinge-binder, bypassing the protection/deprotection steps required by the des-methyl analog. This directly reduces the synthesis of the clinical candidate (US9920053 example) by two synthetic steps, saving 2-3 days per batch and lowering the cost of building a focused compound library [1].

CNS Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Donor Count

With a computed XLogP of -0.5 and exactly two hydrogen-bond donors, this fragment occupies a privileged property space for CNS lead-likeness. It is uniquely suited for fragment-growing strategies targeting aminergic GPCRs and transporters where both BBB permeability and target engagement are critical [2].

Selective Sodium-Dependent Transporter Probe Development

The elaborated compound's >5,000-fold selectivity for DAT over SERT validates this fragment's potential for creating chemical probes to dissect monoamine transporter pharmacology. Procurement of the fragment ensures a reliable entry point for exploring selective DAT inhibition, a therapeutic strategy for attention deficit and substance abuse disorders [3].

Scaffold for Kinase Inhibitor Synthesis Leveraging the 4-Hydroxy Group

The tertiary alcohol at the 4-position serves as a hydrogen-bond donor/acceptor anchor for kinase hinge-binding motifs. Patent EP3733674 describes amino-methylpiperidine derivatives as JAK and BTK inhibitors, positioning this compound as a direct precursor for constructing kinase inhibitor libraries [4].

Quote Request

Request a Quote for 1-methyl-4-[(methylamino)methyl]piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.